molecular formula C21H20N4S B11308518 N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11308518
M. Wt: 360.5 g/mol
InChI Key: RODMVPJBMGSPOQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with 3,5-dimethylphenyl and 4-(methylsulfanyl)phenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylphenylamine with 2-bromo-4-(methylsulfanyl)benzaldehyde, followed by cyclization with 2-aminopyrazine under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, Pd/C

    Substitution: HNO₃, Br₂

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer properties, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to its imidazo[1,2-a]pyrazine core, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20N4S/c1-14-10-15(2)12-17(11-14)23-21-20(16-4-6-18(26-3)7-5-16)24-19-13-22-8-9-25(19)21/h4-13,23H,1-3H3

InChI Key

RODMVPJBMGSPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC)C

Origin of Product

United States

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